![molecular formula C15H13N3O B12541536 (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile CAS No. 651730-41-5](/img/structure/B12541536.png)
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole core . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a large scale. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted indazole derivatives.
科学研究应用
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile has several scientific research applications, including:
作用机制
The mechanism of action of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 2-Phenylindazole
- 3-Amino-1H-indazole
- 4,5-Dihydro-2H-indazole
Uniqueness
What sets (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile apart from other indazole derivatives is its unique structural features, which confer specific chemical and biological properties.
属性
CAS 编号 |
651730-41-5 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-(2-acetyl-4,5-dihydrobenzo[g]indazol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-14(8-9-16)13-7-6-11-4-2-3-5-12(11)15(13)17-18/h2-5H,6-8H2,1H3 |
InChI 键 |
UVDJFDUMMIQMKY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(=C2CCC3=CC=CC=C3C2=N1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



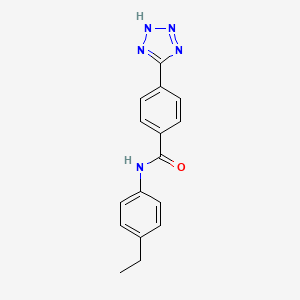
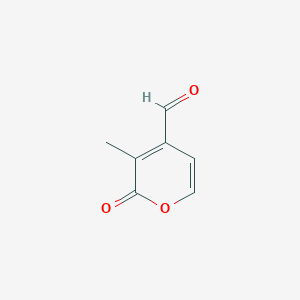
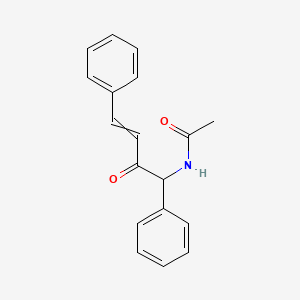
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
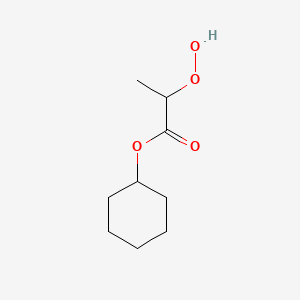
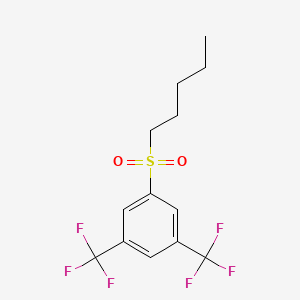


![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
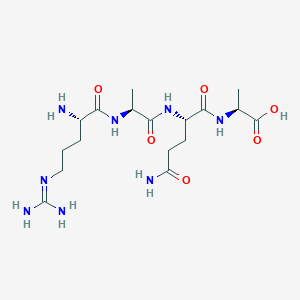


![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
